Mps1-IN-1
Overview
Description
Mps1-IN-1 is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperidin-4-ol core, which is substituted with various functional groups, including an isopropylsulfonyl group, a pyrrolo[2,3-b]pyridine moiety, and a methoxyphenyl group. These structural elements contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of Mps1-IN-1 involves multiple steps, each requiring specific reaction conditions and reagents. A general synthetic route may include the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the isopropylsulfonyl group: This step typically involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenylamino group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrrolo[2,3-b]pyridine intermediate reacts with an appropriate aniline derivative.
Methoxylation of the phenyl ring:
Formation of the piperidin-4-ol core: This final step involves the cyclization of the intermediate compound to form the piperidin-4-ol core, which can be achieved through a variety of methods, including reductive amination or cyclization of a suitable precursor.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Mps1-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the isopropylsulfonyl group to an isopropylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as methanol, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways or diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Mps1-IN-1 is likely to involve interactions with specific molecular targets and pathways. The compound’s functional groups and structural elements may allow it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Mps1-IN-1 can be compared with other similar compounds, such as:
Piperidin-4-ol derivatives: These compounds share the piperidin-4-ol core and may have similar chemical properties and biological activities.
Pyrrolo[2,3-b]pyridine derivatives:
Isopropylsulfonyl-substituted compounds:
The uniqueness of this compound lies in its combination of these structural elements, which may confer unique chemical properties and potential biological activities.
Properties
IUPAC Name |
1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMRSQTDLRCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649015 | |
Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125593-20-5 | |
Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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